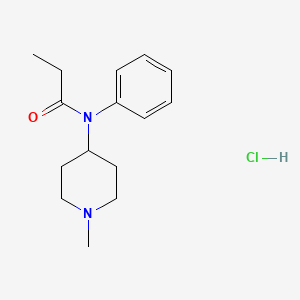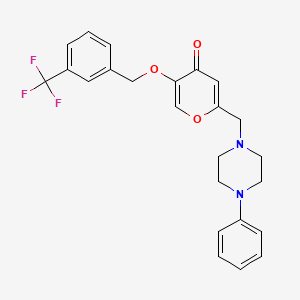
2-((4-phénylpiperazin-1-yl)méthyl)-5-((3-(trifluorométhyl)benzyl)oxy)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-phenylpiperazin-1-yl)methyl)-5-((3-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H23F3N2O3 and its molecular weight is 444.454. The purity is usually 95%.
BenchChem offers high-quality 2-((4-phenylpiperazin-1-yl)methyl)-5-((3-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-phenylpiperazin-1-yl)methyl)-5-((3-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le composé a été étudié comme un antagoniste à haute affinité et sélectivité pour le récepteur de la dopamine D4 humain . Les récepteurs de la dopamine jouent un rôle crucial dans les processus neurologiques, et la modulation de leur activité peut avoir un impact sur le comportement, la cognition et la santé mentale. L'étude des effets de ce composé sur la signalisation de la dopamine peut fournir des informations sur les applications thérapeutiques potentielles.
- Les récepteurs couplés aux protéines G, y compris les récepteurs de la dopamine, sont impliqués dans les maladies neurodégénératives et les troubles psychiatriques . Les recherches explorant l'interaction du composé avec ces récepteurs pourraient éclairer son potentiel en tant qu'agent thérapeutique pour des affections telles que la maladie de Parkinson, la schizophrénie ou la dépression.
- L'antagoniste du récepteur D1/D2-like flupentixol et l'antagoniste du récepteur D2-like L-741626 ont montré une diminution de la réponse opératoire pour la nicotine et la nourriture chez le rat . Enquêter sur la possibilité que notre composé ait des effets similaires pourrait fournir des informations sur les mécanismes de la dépendance et les stratégies thérapeutiques potentielles.
- La dopamine est impliquée dans le comportement sexuel masculin, et les altérations de sa signalisation peuvent avoir un impact sur la fonction érectile . Explorer les effets du composé sur les voies de la dopamine peut révéler sa pertinence pour la santé sexuelle et les dysfonctionnements.
- Le composé est disponible pour la recherche en protéomique . Les chercheurs peuvent l'utiliser pour étudier les interactions, l'expression et la fonction des protéines. L'investigation de son rôle dans des voies cellulaires spécifiques pourrait donner des informations précieuses.
Antagonisme du récepteur de la dopamine D4
Maladies neurodégénératives et troubles psychiatriques
Nicotine et dépendance alimentaire
Fonction érectile et comportement sexuel masculin
Applications de la recherche en protéomique
Propriétés
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]-5-[[3-(trifluoromethyl)phenyl]methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N2O3/c25-24(26,27)19-6-4-5-18(13-19)16-32-23-17-31-21(14-22(23)30)15-28-9-11-29(12-10-28)20-7-2-1-3-8-20/h1-8,13-14,17H,9-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMBZCURPIASGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Benzenesulfonyl)-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2553868.png)

![2-[(2E)-1-(dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2553871.png)
![2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one](/img/structure/B2553872.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553873.png)
![1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2553874.png)
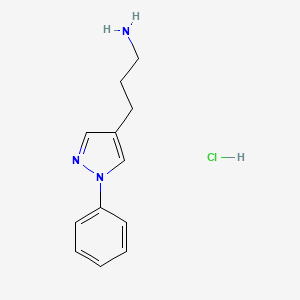
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone](/img/structure/B2553877.png)
![2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B2553878.png)
![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2553879.png)
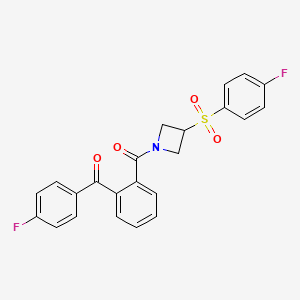
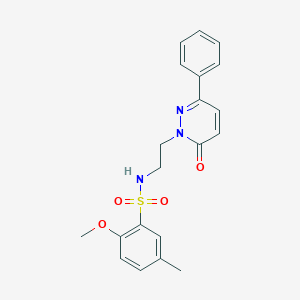
![Rac-tert-butyl (3r,4r)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate](/img/structure/B2553886.png)
